molecular formula C10H8N6O2 B13026351 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13026351
M. Wt: 244.21 g/mol
InChI Key: CTAMLAFAAURXCY-UHFFFAOYSA-N
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Description

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazolo-pyrazine core fused with a pyrazole ring, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of a suitable diamine with a nitrite, followed by further functionalization to introduce the carboxylic acid group . Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .

Scientific Research Applications

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of a triazolo-pyrazine core with a pyrazole ring, providing a distinct scaffold for drug design. Its ability to inhibit multiple kinases simultaneously makes it a valuable candidate for overcoming drug resistance in cancer therapy .

Properties

Molecular Formula

C10H8N6O2

Molecular Weight

244.21 g/mol

IUPAC Name

1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H8N6O2/c1-6-5-16-8(4-11-14-16)9(12-6)15-3-2-7(13-15)10(17)18/h2-5H,1H3,(H,17,18)

InChI Key

CTAMLAFAAURXCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=N2)C(=N1)N3C=CC(=N3)C(=O)O

Origin of Product

United States

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